2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O/c23-19-10-12-20(13-11-19)28-21(25-26-27-28)15-24-22(29)14-16-6-8-18(9-7-16)17-4-2-1-3-5-17/h1-13H,14-15H2,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBVKIIWSXALZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCC3=NN=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide , identified by its CAS number 897623-66-4, is a hybrid molecule that combines a biphenyl moiety with a tetrazole group. This structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHF NO |
| Molecular Weight | 387.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the tetrazole ring is significant as it has been associated with various pharmacological effects including:
- Anti-inflammatory Activity : Research indicates that compounds containing tetrazole rings can inhibit the NF-kB signaling pathway, which is crucial in inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines.
- Neuroprotective Effects : Studies have shown that similar compounds can protect neuronal cells from oxidative stress and neurotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that derivatives of tetrazole exhibit significant inhibitory effects on several enzymes involved in neurodegeneration. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown promising AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The IC values reported for related compounds range from 3 to 10 µM .
Case Studies
- Neuroprotection in Alzheimer’s Models : A study involving scopolamine-induced memory impairment in mice showed that administration of similar tetrazole-containing compounds improved cognitive function significantly. The mechanism was attributed to the reduction of amyloid-beta aggregation and oxidative stress .
- Anti-inflammatory Activity : In a model of induced inflammation, compounds with a similar structure exhibited a reduction in nitric oxide production, indicating their potential as anti-inflammatory agents by modulating the NF-kB pathway .
Comparison with Similar Compounds
Structural Analogues in the Angiotensin II Receptor Blocker (ARB) Class
The biphenyl-tetrazole motif is a hallmark of ARBs, which inhibit the angiotensin II type 1 (AT1) receptor. Below is a comparative analysis of key analogues:
Key Observations :
- The 4-fluorophenyl substitution on the tetrazole may enhance lipophilicity and metabolic stability compared to non-fluorinated analogues .
Non-ARB Analogues with Tetrazole and Acetamide Moieties
Several compounds in the evidence share partial structural overlap but target different pathways:
2-Hydroxy-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]acetamide ()
- Structure : Biphenyl-tetrazole with a hydroxyacetamide group.
- Comparison : Lacks the 4-fluorophenyl substitution; the hydroxyl group may reduce membrane permeability but improve aqueous solubility.
N-(4-(((1-((2-Chlorophenyl)Methyl)-5-Methyl-1H-Imidazol-2-Yl)Amino)Sulfonyl)Phenyl)-Acetamide ()
- Structure : Acetamide linked to a sulfonamido-imidazole-chlorophenyl system.
- Comparison : Replaces tetrazole with imidazole-sulfonamide; likely targets enzymes (e.g., carbonic anhydrase) rather than GPCRs.
2-{[4-Allyl-5-(1H-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Structure : Acetamide with benzotriazole and trifluoromethylphenyl groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
